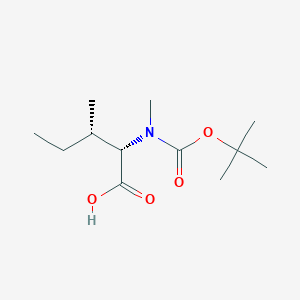

Boc-N-methyl-L-isoleucine

Descripción

Significance of N-Methylated Amino Acids in Peptide Science

The introduction of a methyl group onto the nitrogen atom of an amino acid residue, a process known as N-methylation, is a strategic modification that significantly enhances the therapeutic potential of peptides. nih.govacs.org This seemingly minor alteration can lead to profound changes in the peptide's physicochemical and biological properties. nih.govwiley.com

Impact on Peptide Conformation and Stability

N-methylation of the peptide backbone has a significant impact on the molecule's three-dimensional structure. mdpi.commdpi.com The presence of the N-methyl group can influence the conformational flexibility of the peptide backbone and the side chains of adjacent amino acids. mdpi.com Specifically, it lowers the energy barrier between the trans and cis conformations of the peptide bond, making the cis conformation more accessible. mdpi.com This alteration can induce conformational rigidity and favor specific secondary structures, such as β-turns, which can be crucial for biological activity. rsc.org Furthermore, by eliminating a hydrogen bond donor, N-methylation can disrupt or modify secondary structures like helices, which can be advantageous in designing peptides with specific shapes. mdpi.com

Influence on Proteolytic Stability

One of the most significant advantages of incorporating N-methylated amino acids into peptides is the remarkable increase in their stability against enzymatic degradation. scielo.org.mxrsc.org Peptides are often susceptible to breakdown by proteases in the body, which limits their therapeutic utility. wiley.comscielo.org.mx N-methylation of the amide bond, particularly at or near a cleavage site, can sterically hinder the approach of proteases, thereby preventing hydrolysis. mdpi.comnih.gov This increased resistance to proteolytic enzymes leads to a longer in vivo half-life of the peptide. mdpi.com For instance, the N-methylation of a single isoleucine residue in an endothelin receptor antagonist was shown to dramatically increase its half-life in rat intestinal perfusate from 10.6 minutes to 538 minutes. mdpi.com

Role of Boc-Protection in Synthetic Methodologies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in peptide chemistry. chemistrysteps.comnumberanalytics.comfiveable.me Its primary function is to temporarily mask the reactive amino group of an amino acid, preventing it from participating in unwanted side reactions during the step-by-step assembly of a peptide chain. mychemblog.comgenscript.comwiley-vch.de

Protection of Amine Functionality during Synthesis

During peptide synthesis, the goal is to form a specific sequence of amide bonds between amino acids. wiley-vch.de The amine group of an amino acid is nucleophilic and can react with various reagents. mychemblog.comresearchgate.net The Boc group is introduced to protect this amine functionality, converting it into a carbamate (B1207046) which is significantly less reactive. chemistrysteps.comtotal-synthesis.com This protection ensures that the amine does not engage in undesired reactions while other chemical transformations are being carried out on the molecule. mychemblog.comgenscript.com The Boc group is stable under a variety of reaction conditions but can be readily removed when needed. wikipedia.org

Facilitation of Selective Reactions in Peptide Assembly

The use of the Boc protecting group is a cornerstone of a major strategy in solid-phase peptide synthesis (SPPS). nih.govpeptide.comiris-biotech.de In this method, the C-terminal amino acid is attached to a solid resin support, and the peptide chain is built up by sequentially adding Boc-protected amino acids. iris-biotech.de After each coupling step, the Boc group is removed from the newly added amino acid, typically using a moderately strong acid like trifluoroacetic acid (TFA), to expose the free amine for the next coupling reaction. peptide.comgenscript.com This selective deprotection allows for the controlled, stepwise elongation of the peptide chain. numberanalytics.comgenscript.com The Boc strategy is particularly advantageous for synthesizing certain types of peptides, such as those prone to racemization under the basic conditions used in the alternative Fmoc strategy. nih.govamericanpeptidesociety.org

Interactive Data Table: Properties of Boc-N-methyl-L-isoleucine

| Property | Value | Source |

| CAS Number | 52498-32-5 | cymitquimica.comchemicalbook.com |

| Molecular Formula | C13H25NO4 | |

| Molecular Weight | 259.34 g/mol | |

| Appearance | White or off-white solid | cymitquimica.com |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol), insoluble in water | cymitquimica.com |

| IUPAC Name | (2S,3S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylpentanoic acid |

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBIAUMDQYXOFG-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426926 | |

| Record name | Boc-N-methyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52498-32-5 | |

| Record name | Boc-N-methyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis Methodologies of Boc N Methyl L Isoleucine and Its Derivatives

General Synthetic Routes for N-Methylated Amino Acids

The creation of N-methylated amino acids (NMAAs) is a critical modification in peptide chemistry, offering a way to enhance the pharmacokinetic properties of peptide-based drugs. wiley.comresearchgate.net General strategies for synthesizing these building blocks are diverse, with the most convenient approach involving the direct incorporation of a pre-synthesized N-methylated amino acid into a peptide sequence. wiley.com These methods must be robust enough to handle the varied functionalities of the 20 common amino acids and prevent racemization at the chiral center. google.com

N-Methylation Strategies

Two predominant strategies for the N-methylation of amino acids are direct alkylation using methylating agents and a multi-step process involving the formation and subsequent reduction of an oxazolidinone intermediate. google.com The choice of method often depends on the specific amino acid, the protecting groups used, and the desired scale of the synthesis.

Direct methylation involves treating a protected amino acid with a methylating agent in the presence of a base. Common methylating agents include methyl iodide and dimethyl sulfate. nih.govacs.org This approach can be challenging due to the risk of over-methylation and the high toxicity of some reagents. acs.org For instance, the N-methylation of a Boc-protected amino acid ester can be achieved using methyl iodide and sodium hydride. nih.gov Another method involves using quaternary ammonium (B1175870) salts, such as phenyltrimethylammonium (B184261) iodide, as solid methylating agents, which can offer advantages in handling and selectivity. acs.org The selection of the base is crucial to deprotonate the amine or a sulfonamide precursor, making it nucleophilic enough to react with the methylating agent. researchgate.netacs.org

Table 1: Common Methylating Agents and Conditions

| Methylating Agent | Base | Typical Substrate | Reference |

|---|---|---|---|

| Methyl Iodide | Sodium Hydride (NaH) | Boc-protected amino acid ester | nih.gov |

| Dimethyl Sulfate | Sodium Hydride (NaH) | N/A | nih.gov |

| Phenyltrimethylammonium Iodide | Various bases | Amides, Indoles | acs.org |

This table summarizes common reagents used for N-methylation.

A widely applicable and efficient route to N-methyl amino acids proceeds through a 5-oxazolidinone (B12669149) intermediate. google.comacs.org This method generally involves two key steps:

Cyclization: A protected amino acid (often N-Cbz or N-Fmoc) is reacted with formaldehyde (B43269) or paraformaldehyde, typically under acidic catalysis (e.g., p-toluenesulfonic acid), to form a 5-oxazolidinone ring. google.comwiley.comresearchgate.net

Reductive Cleavage: The oxazolidinone ring is then opened and reduced to yield the N-methylated amino acid. google.com A common reducing agent for this transformation is triethylsilane (TES) in the presence of a strong acid like trifluoroacetic acid (TFA). wiley.comresearchgate.netresearchgate.net Alternatively, catalytic hydrogenation can be employed, although it may sometimes lead to a mixture of methylated and unmethylated products. researchgate.net

This strategy has been successfully applied to synthesize the N-methyl derivatives of nearly all 20 common L-α-amino acids, demonstrating its broad utility, mildness, and chemoselectivity. google.comacs.org

Use of Methylating Agents and Bases

Protecting Group Manipulation: Boc Introduction and Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, serving as an acid-labile protecting group for amines. wikipedia.orgtotal-synthesis.com Its steric bulk prevents unwanted reactions at the amino group during subsequent synthetic steps.

Boc Introduction: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. highfine.com The reaction can be performed under aqueous conditions using bases like sodium hydroxide (B78521) or sodium bicarbonate, or in anhydrous organic solvents with bases such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orghighfine.com The byproducts of this reaction, tert-butanol (B103910) and carbon dioxide, are generally easy to remove. highfine.com

Boc Deprotection: Removal of the Boc group is achieved under acidic conditions. wikipedia.org A common method involves using strong acids like neat trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent such as methanol (B129727) or dioxane. wikipedia.org The mechanism involves protonation of the carbamate (B1207046), which then fragments into the free amine, carbon dioxide, and the stable tert-butyl cation, which typically deprotonates to form isobutene gas. total-synthesis.com To prevent side reactions caused by the tert-butyl cation alkylating other nucleophiles in the molecule, scavengers like anisole (B1667542) or thioanisole (B89551) are often added. wikipedia.orgorganic-chemistry.org The acid sensitivity of the Boc group makes it orthogonal to other protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), allowing for selective deprotection strategies. total-synthesis.com

Specific Synthesis of Boc-N-methyl-L-isoleucine

Reaction of L-Isoleucine with Di-tert-butyl Dicarbonate (Boc₂O)

A foundational step in many synthetic routes to this compound is the protection of the starting material, L-isoleucine, to form Boc-L-isoleucine. This reaction is a standard procedure for introducing the Boc protecting group. vulcanchem.com

The synthesis is typically carried out by dissolving L-isoleucine in a mixed solvent system, often an acetone-water or dioxane-water mixture, to address the amino acid's low water solubility. highfine.com A base, such as sodium hydroxide, is added to the solution to deprotonate the amino group, making it nucleophilic. Di-tert-butyl dicarbonate (Boc₂O) is then added, reacting with the amine to form the N-Boc protected carbamate. vaia.com The reaction is usually maintained at a controlled pH (typically 8-9) to ensure efficient reaction and minimize side reactions. After the reaction is complete, the product, Boc-L-isoleucine, is typically isolated and purified, often through recrystallization or chromatography, yielding a white solid. google.com This protected amino acid then serves as a key intermediate for subsequent N-methylation steps. smolecule.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation | Molecular Formula | Role/Type |

|---|---|---|---|

| This compound | Boc-N-Me-Ile-OH | C13H25NO4 | Final Product |

| L-Isoleucine | Ile | C6H13NO2 | Starting Material |

| Di-tert-butyl dicarbonate | Boc₂O | C10H18O5 | Boc Protecting Agent |

| N-methyl-L-isoleucine | N-Me-Ile | C7H15NO2 | Intermediate |

| Boc-L-isoleucine | Boc-Ile-OH | C11H21NO4 | Intermediate |

| Methyl Iodide | MeI | CH3I | Methylating Agent |

| Dimethyl Sulfate | (CH3)2SO4 | Methylating Agent | |

| Sodium Hydride | NaH | NaH | Base |

| Paraformaldehyde | (CH2O)n | Reagent for Oxazolidinone Formation | |

| Triethylsilane | TES | C6H16Si | Reducing Agent |

| Trifluoroacetic Acid | TFA | C2HF3O2 | Acid for Deprotection/Reaction |

| Sodium Hydroxide | NaOH | NaOH | Base |

| 4-dimethylaminopyridine | DMAP | C7H10N2 | Base/Catalyst |

| Triethylamine | TEA | C6H15N | Base |

| p-Toluenesulfonic acid | TsOH | C7H8O3S | Acid Catalyst |

| Benzyloxycarbonyl | Cbz | Protecting Group | |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Protecting Group |

This table lists the chemical compounds referenced throughout the article.

Subsequent N-Methylation

The synthesis of this compound typically involves the initial protection of the amino group of L-isoleucine with a tert-butyloxycarbonyl (Boc) group, followed by the specific methylation of the nitrogen atom. This subsequent N-methylation step is crucial and can be achieved through several methods, ranging from classical alkylation to more modern catalytic approaches.

A prevalent and well-established method for N-methylation involves the direct alkylation of the N-Boc-L-isoleucine precursor. researchgate.net This reaction is commonly carried out using a methylating agent, such as methyl iodide (MeI), in the presence of a strong base like sodium hydride (NaH). researchgate.netnih.gov The reaction is typically performed in an aprotic solvent, for instance, tetrahydrofuran (B95107) (THF). The mechanism involves the deprotonation of the amide nitrogen by the hydride base, creating a sodium salt that then acts as a nucleophile, attacking the methyl iodide to form the N-methylated product. Research on the selective N-methylation of Boc-protected amino acids suggests that the sodium cation may chelate with the carboxylate group, which helps to protect it and favors methylation on the nitrogen atom. acs.org This method is effective but requires careful handling of pyrophoric sodium hydride and toxic methyl iodide.

Table 1: Reagents and Conditions for Direct N-Methylation of Boc-L-isoleucine

| Role | Reagent/Condition | Solvent | Reference(s) |

|---|---|---|---|

| Starting Material | Boc-L-isoleucine (Boc-Ile-OH) | - | researchgate.net |

| Methylating Agent | Methyl Iodide (MeI) | - | researchgate.netnih.gov |

| Base | Sodium Hydride (NaH) | - | researchgate.netnih.gov |

Beyond direct alkylation, other strategies have been developed for the synthesis of N-methylated amino acids. google.com One significant route involves the formation and subsequent reductive cleavage of oxazolidinone intermediates. google.com This approach has been successfully applied to a wide range of common amino acids. google.com

More recently, sustainable and efficient methods have been explored. Photocatalysis using a metal-loaded titanium dioxide catalyst in methanol offers an alternative pathway for N-methylation. wiley.com This method proceeds at ambient temperature under near-UV light irradiation, utilizing methanol as the methyl source and avoiding the use of harsh or wasteful stoichiometric reagents. wiley.com Traditional methods like reductive amination using formaldehyde are also known but can suffer from drawbacks such as harsh conditions and the use of hazardous materials. wiley.comnih.gov

Table 2: Comparison of N-Methylation Strategies

| Method | Description | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Direct Alkylation | Uses a base (e.g., NaH) and an alkylating agent (e.g., MeI) to directly methylate the nitrogen. | Well-established, generally effective. | Uses hazardous and toxic reagents (NaH, MeI). | researchgate.netnih.govacs.org |

| Oxazolidinone Route | Involves cyclization to an oxazolidinone intermediate, followed by reductive cleavage to yield the N-methyl product. | Applicable to a wide range of amino acids. | Can involve multiple synthetic steps. | google.com |

| Photocatalysis | Uses a photocatalyst (e.g., metal-loaded TiO₂) and methanol as the methyl source under light irradiation. | Sustainable, mild conditions, avoids hazardous reagents. | May require specialized equipment (photoreactor). | wiley.com |

| Reductive Amination | Typically uses formaldehyde and a reducing agent. | Traditional and common method. | Often requires harsh conditions, can use hazardous reagents, may lead to over-methylation. | google.comwiley.comnih.gov |

Purification Techniques for this compound

The purification of this compound is a critical step to ensure high purity for its subsequent use in applications like peptide synthesis. chemimpex.com The choice of purification technique is highly dependent on the synthetic route employed and the nature of the resulting impurities.

Column chromatography is a widely used and effective method for purifying N-methylated amino acid derivatives. google.com Specifically, chromatography on a silica (B1680970) gel stationary phase can separate the desired product from unreacted starting materials, by-products, and other impurities based on differences in polarity. google.com The final purity of the compound is often assessed using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). nih.gov

Crystallization is another fundamental technique for obtaining highly pure solid material. For many Boc-protected amino acids, the crude product is first obtained as an oil after the reaction work-up and removal of solvent. google.com This oil can then be induced to solidify, sometimes with the aid of seed crystals, and the resulting solid is pulped in a weak polar or non-polar solvent like diethyl ether or cyclohexane. google.com This process helps to remove residual impurities, yielding a pure, crystalline product upon filtration and drying. google.com

For products derived from fermentation or other aqueous processes, ion-exchange chromatography is a powerful purification tool. nih.govgoogle.com This technique separates molecules based on their net charge. In the case of amino acid derivatives, cation exchange resins can be used to bind the product, which is then selectively eluted, effectively removing impurities. google.com

Notably, some modern synthetic methods are designed to simplify purification. For instance, the photocatalytic N-methylation process can, in many cases, yield products of high purity after a simple workup that involves filtering to remove the solid photocatalyst, followed by concentration of the filtrate, thereby avoiding the need for more laborious chromatographic purification. wiley.com

Table 3: Overview of Purification Techniques

| Technique | Principle of Separation | Application Notes | Reference(s) |

|---|---|---|---|

| Column Chromatography | Adsorption/partitioning based on polarity differences. | Commonly used with a silica gel stationary phase to separate organic compounds. | google.com |

| Crystallization | Difference in solubility between the product and impurities at a given temperature. | Used to obtain a highly pure, solid product from a crude oil or solution. Often involves pulping with a solvent. | google.com |

| Ion-Exchange Chromatography | Separation based on reversible binding to a charged resin. | Effective for purifying amino acids and their derivatives from aqueous solutions, such as fermentation broths. | nih.govgoogle.com |

| Filtration/Concentration | Physical separation of solid (catalyst) from liquid (product solution). | Applicable when the synthesis method (e.g., heterogeneous photocatalysis) leaves a solid impurity and a relatively clean product solution. | wiley.com |

Applications in Peptide and Peptidomimetic Synthesis

Building Block in Peptide Synthesis

As a protected amino acid derivative, Boc-N-methyl-L-isoleucine serves as a fundamental component in the stepwise construction of peptide sequences. The Boc group shields the amino functionality, allowing for controlled and selective formation of peptide bonds. masterorganicchemistry.com

The introduction of N-methylated amino acids, such as N-methyl-L-isoleucine, is a well-established strategy in medicinal chemistry to enhance the biological functions of peptides. wiley.comnih.gov This modification can lead to improved activity, selectivity, and bioavailability of peptide-based drug candidates. wiley.comnih.gov Nature itself utilizes N-methylation to modulate the biological functions of peptides, often as a defense mechanism through the production of antibiotics. wiley.comnih.gov By mimicking this natural strategy, researchers can fine-tune the properties of synthetic peptides for therapeutic applications. chemimpex.com For instance, replacing a standard amino acid with its N-methylated counterpart can significantly impact the peptide's interaction with its biological target.

This compound is a crucial intermediate in the total synthesis of complex, biologically active natural products. A notable example is its use in the synthesis of nannocystin A, a macrocyclic compound with potent antiproliferative activity. mdpi.comsemanticscholar.org In the synthesis of nannocystin A, this compound is coupled with another amino acid derivative to form a dipeptide fragment, which is a key building block for the construction of the larger macrocycle. mdpi.comsemanticscholar.orgresearchgate.net This highlights the importance of this compound in accessing intricate molecular architectures with significant therapeutic potential.

Development of Biologically Active Peptides

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. smolecule.com this compound is a valuable tool in the synthesis of these modified molecules.

The incorporation of N-methylated residues like N-methyl-L-isoleucine allows for the creation of peptidomimetics that can effectively mimic the biological activity of natural peptides. chemimpex.com This approach is central to modern peptide chemistry, enabling the development of molecules that retain the desired therapeutic effects while possessing enhanced stability and altered biological interactions. smolecule.com

A major challenge in the development of peptide-based drugs is their susceptibility to degradation by enzymes and poor absorption in the body. N-methylation of the peptide backbone is a powerful strategy to overcome these limitations. nih.govacs.org The methyl group on the nitrogen atom provides steric hindrance, making the adjacent peptide bond less accessible to enzymatic cleavage. smolecule.com This increased proteolytic stability enhances the half-life of the peptide in biological fluids. researchgate.net Furthermore, N-methylation can increase the lipophilicity of the peptide, which can lead to improved intestinal permeability and oral bioavailability. smolecule.comacs.org

| Property | Effect of N-Methylation | Reference |

| Enzymatic Stability | Increased due to steric hindrance around the amide bond. | smolecule.com |

| Bioavailability | Can be improved due to increased lipophilicity and stability. | nih.govwiley.com |

| Receptor Selectivity | Can be enhanced by altering the peptide's conformation. | acs.orgwiley.com |

Integration into Combinatorial Chemistry Libraries

The incorporation of this compound into combinatorial chemistry libraries represents a strategic approach to developing novel peptides and peptidomimetics with enhanced pharmacological properties. The N-methyl group on the isoleucine residue introduces conformational constraints and can improve proteolytic stability and membrane permeability, making it a valuable building block for drug discovery. frontiersin.orgresearchgate.net The primary method for generating large, diverse collections of peptides containing such modified amino acids is through solid-phase synthesis, particularly using the "split-and-pool" or "one-bead-one-compound" (OBOC) strategy. nih.govnih.govnih.govnih.gov

The "split-and-pool" synthesis allows for the creation of vast libraries where each resin bead carries a unique peptide sequence. umich.edu When incorporating this compound, the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for the stepwise assembly of the peptide chain on the solid support. core.ac.uk This process involves cycles of deprotection of the N-terminal Boc group and subsequent coupling with the next Boc-protected amino acid in the sequence.

However, the integration of N-methylated amino acids, especially sterically hindered ones like N-methyl-isoleucine, presents synthetic challenges. The secondary amine of the N-methylated residue is less nucleophilic than a primary amine, which can lead to lower coupling efficiencies. nih.gov To overcome this, more potent coupling reagents and optimized reaction conditions are often necessary to ensure the successful incorporation of this compound into the growing peptide chains within the library.

Research in the field has focused on developing efficient protocols for the synthesis of peptidomimetic libraries containing N-alkylated residues. nih.gov These libraries are then screened for binding affinity against various biological targets to identify lead compounds. The structural rigidity imparted by the N-methyl group can lead to higher binding affinities and specificities. nih.gov

Below are representative data tables that illustrate the types of building blocks used in such a library and the potential outcomes of the synthesis.

Table 1: Representative Building Blocks for a Peptidomimetic Library

This table showcases a selection of amino acid building blocks, including this compound, that could be utilized in the "split-and-pool" synthesis of a combinatorial library. The diversity of the side chains and the inclusion of both L- and D-amino acids, as well as N-methylated residues, contribute to the structural variety of the library.

| Building Block | Structure | Key Feature |

| Boc-L-Alanine | Small, non-polar side chain | |

| Boc-L-Phenylalanine | Aromatic side chain | |

| Boc-D-Proline | Cyclic, conformationally restricted | |

| This compound | N-methylated, sterically hindered, lipophilic | |

| Boc-L-Lysine(2-Cl-Z) | Positively charged side chain with orthogonal protection | |

| Boc-L-Aspartic acid(OBzl) | Negatively charged side chain with benzyl (B1604629) ester protection |

Table 2: Research Findings on Coupling Efficiency in a Model Library Synthesis

This table presents hypothetical research findings on the coupling efficiency of various Boc-protected amino acids in the synthesis of a model tetrapeptide library on a solid support. The data highlights the typically lower coupling yields for sterically hindered and N-methylated amino acids compared to simpler amino acids, a common challenge that needs to be addressed during the synthesis of such libraries.

| Coupling Step (Amino Acid) | Coupling Reagent | Reaction Time (h) | Coupling Yield (%) |

| Boc-Glycine | HBTU/HOBt | 2 | >99 |

| Boc-L-Valine | HBTU/HOBt | 4 | 95 |

| This compound | HATU/HOAt | 6 | 85 |

| Boc-L-Proline | HBTU/HOBt | 2 | >99 |

Conformational Analysis and Stereochemistry in Research

Stereochemical Considerations of Boc-N-methyl-L-isoleucine

The stereochemistry of this compound is a crucial aspect of its chemical identity and function, with two chiral centers that give rise to distinct stereoisomers.

This compound is a chiral molecule, possessing two stereocenters at the α-carbon and the β-carbon. nih.govjst.go.jp The naturally occurring L-isoleucine has a (2S,3S) configuration. The presence of these two chiral centers means that isoleucine can exist as four distinct stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). smolecule.comresearchgate.net

The diastereomeric purity of this compound is of high importance in peptide synthesis, as the presence of diastereomeric impurities can lead to the formation of peptides with incorrect conformations and biological activities. cdnsciencepub.com The synthesis of this compound requires careful control of reaction conditions to avoid racemization or epimerization at either chiral center. researchgate.net High-performance liquid chromatography (HPLC) is a common technique used to assess the purity of this compound and its derivatives. nih.govsigmaaldrich.com For instance, some commercially available this compound is reported to have a purity of ≥99% as determined by HPLC. chemimpex.com

| Property | Value |

| IUPAC Name | (2S,3S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylpentanoic acid |

| Synonyms | Boc-N-Me-L-Ile-OH |

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| CAS Number | 52498-32-5 |

| Chiral Centers | Cα (S), Cβ (S) |

The differentiation between L-isoleucine and its diastereomer, L-allo-isoleucine, is a critical analytical challenge. Simple ¹H and ¹³C NMR spectrometry can be employed to distinguish between isoleucine and allo-isoleucine residues by examining the chemical shifts and coupling constants of the signals associated with the proton and carbon at the α-stereocenter. researchgate.net The stereochemical integrity of amino acids during chemical reactions, such as N-arylation and peptide coupling, can be monitored using these NMR techniques to detect any significant epimerization. researchgate.net

Advanced analytical methods, including chiral chromatography and mass spectrometry, are also utilized for the separation and identification of isoleucine stereoisomers. jst.go.jp For instance, pre-column derivatization with a chiral reagent followed by HPLC-ESI-MS allows for the separation and identification of N-methylated isoleucine stereoisomers, including L-N-methyl-isoleucine and L-allo-N-methyl-isoleucine. nih.gov

| Stereoisomer | α-Carbon Configuration | β-Carbon Configuration |

| L-Isoleucine | S | S |

| D-Isoleucine | R | R |

| L-allo-Isoleucine | S | R |

| D-allo-Isoleucine | R | S |

Chirality and Diastereomeric Purity

Influence of N-Methylation on Peptide Conformation

The introduction of a methyl group on the amide nitrogen of an amino acid residue, a process known as N-methylation, has profound consequences for the conformational properties of peptides.

A primary consequence of N-methylation is the elimination of the amide proton, which acts as a hydrogen bond donor in non-methylated peptides. google.com This change prevents the formation of conventional intramolecular hydrogen bonds, such as those that stabilize α-helices and β-sheets. smolecule.com The inability to act as a hydrogen bond donor can disrupt or destabilize these secondary structures. However, the carbonyl oxygen of the N-methylated residue can still function as a hydrogen bond acceptor. epo.org In some contexts, the loss of the amide proton can be a strategy to improve the membrane permeability of peptide compounds. google.com

The conformational constraints imposed by N-methylation can be exploited to design and synthesize foldamers, which are oligomers that adopt well-defined, stable secondary structures. smolecule.com By strategically incorporating N-methylated residues like this compound, researchers can induce specific turns and folds in a peptide chain. researchgate.net The preference for cis amide bonds in N-methylated residues can lead to the formation of unique and stable topologies that are not readily accessible to natural peptides. researchgate.net These N-methylated foldamers can mimic the structures of natural peptides and proteins, making them valuable tools in medicinal chemistry and materials science. smolecule.comresearchgate.net

Impact on Intra- and Inter-molecular Hydrogen Bonding

Computational and Spectroscopic Approaches to Conformational Studies

To understand the three-dimensional structure of this compound, researchers employ a combination of computational modeling and spectroscopic methods. These techniques provide detailed insights into bond angles, rotational energy barriers, and the preferred spatial arrangement of atoms, which are fundamental to the molecule's function as a building block in complex chemical synthesis.

Computational chemistry, particularly through Ab initio and Density Functional Theory (DFT) calculations, serves as a powerful tool for predicting the conformational landscape of molecules like this compound. DFT methods, such as B3LYP, are used to calculate the equilibrium geometry, vibrational frequencies, and various bonding features of the molecule. science.gov

Potential Energy Surface (PES) scans can be performed to identify the most stable conformers by analyzing the energy changes associated with the rotation around key single bonds. science.gov These calculations help elucidate how the sterically demanding Boc group and the N-methyl group restrict the rotational freedom of the molecule's backbone, favoring specific conformations. Furthermore, theoretical calculations can predict spectroscopic properties, such as NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) approach, which can then be compared with experimental data for structural validation. science.gov Time-Dependent DFT (TD-DFT) can be used to calculate electronic transitions, complementing experimental UV-Vis absorption spectra. science.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of isoleucine derivatives in solution. Both ¹H and ¹³C NMR provide definitive confirmation of the molecular structure. Research has demonstrated that NMR is particularly effective in differentiating between diastereomers like L-isoleucine (2S,3S) and D-allo-isoleucine (2R,3S). rsc.orgresearchgate.net

Key diagnostic signals in NMR spectra for distinguishing isoleucine stereoisomers include the chemical shift (δ) and coupling constants (³J) associated with the α-proton and α-carbon. researchgate.net Studies on various N-acyl isoleucine derivatives have revealed consistent trends:

The ¹H NMR chemical shift for the α-proton of the L-isoleucine derivative typically appears at a different frequency than that of the D-allo-isoleucine derivative. This difference is often most pronounced in polar aprotic solvents like DMSO-d₆. rsc.org

The ³JCH–NH coupling constants for L-isoleucine derivatives are generally smaller than those for their D-allo-isoleucine counterparts. researchgate.netrsc.org

In ¹³C NMR spectra, the chemical shift of the α-carbon in D-allo-isoleucine derivatives consistently appears at a lower chemical shift (upfield) compared to the corresponding L-isoleucine derivative, often by more than 1 ppm. researchgate.netrsc.org

These established NMR trends are crucial for confirming the stereochemical integrity of this compound during synthesis and subsequent reactions.

Additionally, studies on Boc-protected amino acids have shown that the ¹³C chemical shifts of the carbonyl carbons in both the carboxylic acid and the Boc group are sensitive to solvent polarity. mdpi.com Downfield shifts are generally observed with increasing solvent polarity, which reflects changes in intermolecular interactions, such as hydrogen bonding between the molecule and the solvent. mdpi.comresearchgate.net

Table 1: Representative ¹H NMR Data for a Boc-Isoleucine Derivative Data for the related compound Boc-Ile-ol. nih.gov

| Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| CHCH₃, CHCH₂CH₃ | 0.80–1.00 | m |

| CHCH₂CH₃ | 1.20–1.40 | m |

| C(CH₃)₃ | 1.49 | s |

| CHCH₂CH₃ | 1.60 | m |

| NCHCO | 3.50 | m |

| CH₂OH | 3.76 | m |

Note: This interactive table is based on data for a structurally related compound and serves as an illustrative example.

Single-crystal X-ray crystallography provides unambiguous, high-resolution data on the solid-state conformation and packing of molecules. While a specific crystal structure for this compound is not detailed in the reviewed literature, analyses of closely related compounds provide significant insights.

For instance, X-ray diffraction studies of N-terminally blocked dipeptides containing isoleucine reveal that the backbone can adopt well-defined secondary structures, such as β-turns. nih.gov The conformation is influenced by the chirality of the amino acid residues. Research indicates that a change in chirality in the main chain has a less significant effect on the backbone conformation but a more pronounced impact on the side-chain conformation. nih.gov

Advanced Research Applications in Medicinal Chemistry and Drug Discovery

Development of Novel Therapeutic Agents

Boc-N-methyl-L-isoleucine is a key component in the creation of new drug candidates across several therapeutic areas. chemimpex.commedchemexpress.com Its use in peptide synthesis allows for the development of molecules with potentially improved potency and selectivity. chemimpex.com

Anti-Cancer and Anti-Inflammatory Agents

In the realm of oncology, this compound has been instrumental in the synthesis of analogues of dolastatin 15, a potent antineoplastic agent isolated from the sea hare Dolabella auricularia. nih.govresearchgate.net Dolastatin 15 and its synthetic derivatives, such as cemadotin (B145586) (LU103793), have demonstrated significant cytotoxicity against various human cancer cell lines. nih.govresearchgate.net The N-methylated amino acids within these structures are crucial for their biological activity. researchgate.net

Research has focused on creating simplified analogues of dolastatin 15 to improve upon its therapeutic profile. nih.gov By modifying the N-terminal and other parts of the peptide, scientists have synthesized compounds with potent and selective growth inhibition against specific cancer types. For instance, certain analogues have shown particular efficacy against leukemia (HL-60 and K-562 cell lines) and prostate and breast cancer cell lines. nih.gov The inclusion of N-methylated residues is a key strategy in the design of these anti-cancer agents. chemimpex.com

While specific studies focusing solely on this compound's direct anti-inflammatory properties are not extensively detailed in the provided search results, the general application of N-methylated amino acids in creating anti-inflammatory agents is acknowledged. chemimpex.com L-isoleucine itself is known to regulate inflammatory responses. medchemexpress.com

Agents Targeting Neurological Conditions

The incorporation of N-methylated amino acids into peptides is a strategy being explored for developing treatments for neurological disorders. peptide.com While direct evidence linking this compound to specific neurological agents is emerging, the broader principle of using N-methylated amino acids to create molecules that can cross the blood-brain barrier is a significant area of research. peptide.com For example, the neurotoxic non-protein amino acid, β-N-methylamino-L-alanine (BMAA), has been studied for its association with neurodegenerative diseases like Amyotrophic Lateral Sclerosis/Parkinsonism Dementia Complex (ALS/PDC). nih.gov This highlights the profound impact N-methylation can have on the neurological activity of amino acid derivatives. Furthermore, D-isoleucine, a stereoisomer of isoleucine, has been shown to activate the Asc-1 antiporter, which may have implications for neurological function. chemsrc.com The catabolism of branched-chain amino acids, including isoleucine, is also linked to neurological function.

Anti-Parasitic Agents

The utility of this compound extends to the development of anti-parasitic drugs. researchgate.net In the fight against parasitic diseases, researchers have explored the modification of peptides to enhance their efficacy. N-methylation is a strategy employed to improve the properties of these agents. researchgate.net One study demonstrated that while N-methylation can improve proteolytic stability and lipophilicity, the resulting anti-parasitic activity did not always correlate with on-target enzyme activity, suggesting a complex mechanism of action. researchgate.net

Modulation of Pharmacokinetic Properties of Peptides

A significant hurdle in the development of peptide-based drugs is their poor pharmacokinetic profile, characterized by rapid degradation and low bioavailability. nih.govpeptide.com The incorporation of this compound and other N-methylated amino acids is a key strategy to address these challenges. chemimpex.comcymitquimica.comnih.gov

Improved Proteolytic Stability

Peptides are susceptible to degradation by proteolytic enzymes in the body, which limits their therapeutic window. peptide.comscielo.org.mx The N-methylation of peptide bonds provides a steric shield, hindering the approach of these enzymes and thereby increasing the peptide's stability. scielo.org.mxsmolecule.com This enhanced resistance to enzymatic degradation is a critical advantage conferred by the inclusion of N-methylated amino acids like this compound. chemimpex.comsmolecule.commdpi.com The N-methyl group alters the peptide backbone, making it a less favorable substrate for proteases that typically recognize and cleave peptide bonds involving L-amino acids. smolecule.com

Enhanced Bioavailability and Cell Permeability

Poor oral availability and limited cell permeability are major obstacles for peptide therapeutics. nih.govpeptide.com N-methylation can significantly improve these properties. nih.govscielo.org.mx The introduction of N-methyl groups can disrupt intramolecular hydrogen bonds that might otherwise lead to aggregation or unfavorable conformations, thus enhancing solubility and the ability to cross cell membranes. peptide.comscielo.org.mx This modification can increase the lipophilicity of a peptide, which often correlates with improved intestinal permeability. nih.gov Research has shown that multiple N-methylations can dramatically improve the metabolic stability and intestinal permeability of peptides, in some cases leading to significant oral bioavailability. nih.gov

Protein Engineering and Interaction Studies

The strategic incorporation of N-methylated amino acids, such as this compound, into peptide chains is a powerful tool in medicinal chemistry and drug discovery. The N-methyl group on the amide backbone introduces significant steric and conformational constraints, which researchers can leverage to modulate the biological and physical properties of peptides and proteins. This modification is instrumental in designing proteins with tailored characteristics and in probing the complex world of protein interactions.

Design of Modified Proteins with Enhanced Stability and Functionality

The introduction of an N-methyl group at a specific residue in a peptide or protein can profoundly alter its structural and functional properties. This compound serves as a key building block in the chemical synthesis of such modified proteins, enabling researchers to engineer molecules with superior characteristics compared to their natural counterparts. chemimpex.com

One of the most significant advantages of N-methylation is the enhancement of proteolytic stability. merckmillipore.com The N-methyl group sterically hinders the approach of proteases, enzymes that degrade proteins by cleaving amide bonds. This increased resistance to enzymatic degradation extends the in-vivo half-life of peptide-based drugs, a critical factor for therapeutic efficacy. merckmillipore.com Furthermore, backbone N-methylation can disrupt the hydrogen-bonding networks that lead to peptide aggregation, thereby increasing the solubility of the modified protein. merckmillipore.com

Table 1: Impact of N-Methylation on Peptide Properties This table illustrates the typical effects of incorporating an N-methylated amino acid, such as N-methyl-L-isoleucine, into a peptide backbone compared to its non-methylated analogue.

| Property | Standard Peptide | N-Methylated Peptide | Rationale |

| Proteolytic Resistance | Low | High | Steric hindrance from the N-methyl group prevents protease binding and cleavage. merckmillipore.com |

| Conformational Flexibility | High | Low (Constrained) | The N-methyl group restricts rotation around the amide bond, favoring specific conformations. merckmillipore.comacs.org |

| Receptor Binding Affinity | Variable | Potentially Increased | A constrained, "bioactive" conformation can lead to a more precise and stronger fit with the target receptor. |

| Inter-chain Aggregation | Prone to aggregation | Reduced | Disruption of backbone hydrogen bonding prevents the formation of β-sheet aggregates. merckmillipore.com |

| Membrane Permeability | Low | Increased | The loss of a hydrogen bond donor and increased lipophilicity can improve passage across cell membranes. acs.org |

Studies on Protein-Protein Interactions

This compound is a valuable tool for investigating and modulating protein-protein interactions (PPIs), which are central to numerous biological processes and disease states. The ability of N-methylation to disrupt hydrogen bonds is particularly useful in designing inhibitors of pathological protein aggregation, a hallmark of several neurodegenerative diseases. nih.gov

A notable application is in the development of peptide-based inhibitors for the aggregation of α-synuclein, the protein implicated in Parkinson's disease. nih.gov The aggregation process often relies on the formation of extensive β-sheet structures stabilized by hydrogen bonds between peptide backbones. By synthesizing a peptide fragment corresponding to a critical self-recognition element (SRE) of α-synuclein and incorporating an N-methyl group, researchers can create a potent inhibitor. nih.gov The N-methylated peptide can still bind to the aggregation-prone monomer but, because it lacks a hydrogen bond donor on one side, it acts as a "cap," preventing further fibril extension. nih.gov

Solid-state NMR studies can guide the rational design of these inhibitors by identifying the most critical residues for aggregation. nih.gov For instance, research on an α-synuclein fragment (residues 71-82) used this approach to determine where N-methylation would be most effective at disrupting aggregation. nih.gov

Table 2: Research Findings on N-Methylated Peptide Inhibitors of α-Synuclein Aggregation Based on findings from studies on α-synuclein, this table shows how site-specific N-methylation within a key peptide fragment can affect its inhibitory properties. nih.gov

| Peptide Variant (Modified from asyn(71-82)) | N-Methylation Site | Effect on α-Synuclein Aggregation | Conclusion from Research |

| Control (Unmodified) | None | Promotes aggregation | The unmodified fragment co-fibrillizes with the full-length protein. nih.gov |

| Inhibitor-1 | N-methyl-Val77 | No significant inhibition | N-methylation at this site was not effective in preventing aggregation. nih.gov |

| Inhibitor-2 | N-methyl-Ala78 | No significant inhibition | N-methylation at this site was not effective in preventing aggregation. nih.gov |

| Inhibitor-3 | N-methyl-Val82 | Highly effective inhibition | N-methylation at the C-terminal residue of the critical region effectively blocked fibril growth. nih.gov |

Ribosomal Incorporation of N-Methyl Amino Acids

While chemical synthesis using building blocks like this compound is the traditional method for producing N-methylated peptides, recent advancements have focused on their ribosomal synthesis. nih.govacs.org This biological approach offers a pathway to creating large libraries of modified peptides and proteins. However, the cellular translation machinery is not naturally equipped to handle N-methylated amino acids. The N-methyl group imposes a distortion that hinders the formation of the peptide bond within the ribosome's peptidyl transferase center. nih.gov

To overcome this challenge, researchers have developed innovative strategies:

Modified Ribosomes: Scientists have identified specific mutations in the 23S ribosomal RNA that create a more accommodating active site. nih.gov Computational modeling helps to understand how these nucleotide alterations can compensate for the structural distortion caused by the N-methyl group, thereby facilitating incorporation. nih.govacs.org

Specialized Elongation Factors: The bacterial elongation factor P (EF-P) is known to help the ribosome translate sequences containing consecutive proline residues (which, like N-methylated amino acids, are N-alkylated). nih.gov Studies have shown that supplementing the translation system with EF-P significantly improves the yield of peptides and proteins containing various N-methylated amino acids. nih.govacs.org

Engineered Aminoacyl-tRNA Synthetases: An alternative strategy involves engineering aminoacyl-tRNA synthetases (AARS) that can specifically recognize an N-methylated amino acid and attach it to its corresponding tRNA. nih.gov This N-methyl-aminoacyl-tRNA can then be delivered to the ribosome for incorporation into a growing peptide chain.

These cutting-edge techniques have successfully enabled the ribosomal incorporation of several N-methylated amino acids, including N-methyl leucine, valine, and threonine, into peptides and protein domains with improved yields and high fidelity. nih.govacs.org This opens the door to the high-throughput synthesis and screening of N-methylated peptide libraries for drug discovery and other biotechnological applications. google.com

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and purification of Boc-N-methyl-L-isoleucine from reaction mixtures and for the assessment of its purity. researchgate.net These techniques are valued for their high efficiency, accuracy, and adaptability to various scales of analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound. It is widely used to determine the purity of the compound, with assays often requiring a purity of ≥97.0%. sigmaaldrich.com

Chiral HPLC: A significant application of HPLC in the context of Boc-protected amino acids is the separation of enantiomers. Chiral HPLC is crucial for ensuring the stereochemical integrity of the desired L-isomer from its D-isomer counterpart. tandfonline.com This is particularly important as the biological activity of peptides is highly dependent on the specific stereochemistry of their constituent amino acids. tandfonline.com Techniques often employ chiral stationary phases (CSPs) like those based on macrocyclic glycopeptides (e.g., Teicoplanin and Ristocetin A) which have demonstrated high selectivity for N-blocked amino acids. sigmaaldrich.com Reversed-phase HPLC is a common and effective mode for analyzing t-BOC amino acids on these chiral columns. sigmaaldrich.com The use of volatile buffers such as ammonium (B1175870) trifluoroacetate (B77799) and ammonium acetate (B1210297) makes these methods compatible with mass spectrometry. sigmaaldrich.com

Reversed-Phase HPLC (RP-HPLC): RP-HPLC is frequently utilized for the analysis of peptides containing Boc-protected residues. For instance, the separation of Boc-protected peptides can be achieved using a C4 silica (B1680970) gel column with a gradient of aqueous formic acid and acetonitrile. researchgate.net This method allows for the monitoring of reactions and the purification of the final peptide products.

Derivatization for Enhanced Detection: In some cases, derivatization is employed to enhance the detection and resolution of N-methylated amino acids. One such method involves a one-step derivatization with the chiral reagent N-alpha-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2). nih.gov The resulting diastereomers can be separated on an ODS-Hypersil column and detected by UV absorption at 340 nm, allowing for detection levels as low as 5-10 pmol. nih.gov This approach is advantageous as it often does not require the removal of primary amino acids that might interfere with the analysis. nih.gov

Below is a table summarizing typical HPLC applications for related compounds:

| Analytical Goal | HPLC Method | Stationary Phase | Mobile Phase Example | Detection | Reference |

| Purity Assay | Isocratic/Gradient | C18 or similar | Acetonitrile/Water with TFA | UV (e.g., 210-220 nm) | sigmaaldrich.com |

| Chiral Separation | Chiral HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Reversed-phase with volatile buffers | UV, MS | sigmaaldrich.com |

| Analysis of Derivatized Amino Acids | Reversed-Phase | ODS-Hypersil | TFA/Water-TFA/MeCN gradient | UV (340 nm) | nih.gov |

| Peptide Analysis | Reversed-Phase | C4 Silica Gel | Acetonitrile/Aqueous Formic Acid gradient | UV (280 nm), ESI-MS | researchgate.net |

Spectroscopic Techniques

Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are routinely used to confirm the identity and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. For the related compound N-Boc-L-isoleucine, distinct signals are observed for the tert-butyl group of the Boc moiety (around δ 1.44 ppm, 9H), the isoleucine side chain protons (in the region of δ 0.89–1.82 ppm), and the α-proton (around δ 4.21 ppm). vulcanchem.com In this compound, the presence of the N-methyl group would introduce an additional characteristic singlet.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. In a study of N-protected isoleucine derivatives, the chemical shifts of the α-carbon were found to be indicative of the stereochemistry. rsc.org For instance, epimerization at the α-center can be detected by the appearance of a new peak for the α-carbon. rsc.orgresearchgate.net

NMR is also crucial for confirming the successful protection of the amino acid during synthesis. The presence of signals corresponding to the Boc group and the N-methyl group, along with the characteristic isoleucine signals, confirms the formation of the desired product. semanticscholar.org

A summary of expected NMR signals for this compound is presented below, based on data for similar compounds:

| Group | ¹H NMR Chemical Shift (ppm) (approx.) | ¹³C NMR Chemical Shift (ppm) (approx.) |

| Boc (tert-butyl) | 1.44 | 28.5, 79.5 (quaternary C) |

| N-Methyl | ~2.7-3.0 | ~30-35 |

| α-CH | ~4.0-4.5 | ~58-62 |

| β-CH | ~1.8-2.2 | ~37-39 |

| γ-CH₂ | ~1.1-1.5 | ~24-26 |

| γ-CH₃ | ~0.9 | ~15-16 |

| δ-CH₃ | ~0.9 | ~11-12 |

| C=O (carbamate) | - | ~155-157 |

| C=O (acid) | - | ~175-178 |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). wiley.com The molecular weight of this compound is 245.32 g/mol . sigmaaldrich.com

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique commonly coupled with HPLC (LC-MS) for the analysis of N-methylated amino acids and peptides. researchgate.net It allows for the detection of the protonated molecule [M+H]⁺. In the context of complex mixtures, LC-MS/MS can be used to identify and quantify N-methylated amino acids. researchgate.net The fragmentation patterns observed in the MS/MS spectra, such as the loss of water and carbon monoxide, provide structural information that aids in the identification of the compound. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would show characteristic absorption bands for the various functional groups.

Based on data for the similar compound N-Boc-L-isoleucine, strong absorptions are expected for the carbonyl group of the Boc protecting group (around 1740 cm⁻¹) and the amide I band (around 1680 cm⁻¹). vulcanchem.com The presence of the carboxylic acid group would also be indicated by a broad O-H stretch and a C=O stretch. FTIR can also be used to monitor reactions, for example, by observing the disappearance of the Boc group's characteristic C=O stretch at 1690 cm⁻¹ upon deprotection.

Characteristic FTIR absorption bands for this compound include:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (alkane) | 2970-2850 |

| C=O stretch (Boc carbamate) | ~1740 |

| C=O stretch (carboxylic acid) | ~1710 |

| N-H bend / Amide I | ~1680 |

Advanced Analytical Approaches in Complex Mixture Analysis

The analysis of this compound within complex mixtures, such as during its synthesis or in biological matrices, often requires more advanced analytical strategies. The coupling of chromatographic and spectroscopic techniques is particularly powerful.

LC-MS/MS: As mentioned, the combination of liquid chromatography with tandem mass spectrometry is a highly sensitive and selective method for the analysis of N-methylated amino acids in complex samples. researchgate.net This technique allows for the separation of the analyte from the matrix, followed by its unambiguous identification and quantification based on its specific mass-to-charge ratio and fragmentation pattern.

GC-MS: Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of N-methylated amino acids, typically after a derivatization step to increase their volatility. researchgate.netbiosynth.com For instance, derivatization with ethyl chloroformate allows for the analysis of N-methyl and N,N-dimethyl amino acids by GC-MS. researchgate.net

The choice of analytical method depends on the specific requirements of the analysis, such as the need for chiral purity, quantification in a complex matrix, or routine purity checks. A combination of these techniques provides a comprehensive characterization of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Boc-N-methyl-L-isoleucine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of L-isoleucine, followed by N-methylation using agents like methyl iodide under basic conditions. Purity validation requires a combination of analytical techniques:

- HPLC with UV detection (e.g., C18 column, gradient elution) to assess chemical homogeneity .

- 1H/13C NMR to confirm structural integrity and detect impurities (e.g., residual solvents or incomplete methylation) .

- Mass spectrometry (MS) for molecular weight confirmation. Ensure protocols align with reproducibility standards, including triplicate runs for statistical validity .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : Focus on methyl group signals (δ ~2.8–3.2 ppm for N-methyl in 1H NMR; δ ~30–35 ppm in 13C NMR) and Boc-group carbamate resonance (δ ~155–160 ppm in 13C NMR) .

- IR Spectroscopy : Confirm Boc protection via carbonyl stretches (~1680–1720 cm⁻¹) and N-H absence due to methylation.

- Cross-reference spectral data with NIST Chemistry WebBook or peer-reviewed crystallographic databases to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in observed vs. predicted NMR chemical shifts for this compound, particularly in stereoisomeric mixtures?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and assign configurations .

- Computational Modeling : Employ density functional theory (DFT) to simulate NMR shifts and compare with experimental data. Tools like Gaussian or ORCA are standard for such analyses .

- X-ray Crystallography : Resolve absolute configuration if synthetic routes introduce stereochemical uncertainty. Prioritize high-resolution crystals and validate with CIF deposition in databases like Cambridge Structural Database .

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Controlled Degradation Studies : Use buffer systems (pH 2–12) and temperatures (4°C–60°C) to simulate physiological or storage conditions. Monitor degradation via:

- HPLC-UV/MS to track byproduct formation .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life and identify degradation pathways (e.g., Boc deprotection or racemization) .

- Replicates and Controls : Include triplicate samples and negative controls (e.g., unprotected isoleucine) to isolate stability effects of the Boc and N-methyl groups .

Q. How should researchers address contradictory biological activity data for this compound in peptide synthesis or enzymatic assays?

- Methodological Answer :

- Purity Reassessment : Verify enantiomeric excess (>98%) via chiral HPLC to rule out activity variations caused by stereochemical impurities .

- Assay Optimization : Standardize conditions (e.g., solvent polarity, ionic strength) that may alter conformational preferences. Use circular dichroism (CD) to monitor peptide secondary structure impacts .

- Cross-disciplinary Validation : Compare results across independent labs or methodologies (e.g., solid-phase vs. solution-phase synthesis) to identify protocol-dependent artifacts .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for reconciling conflicting solubility or reactivity data in this compound studies?

- Methodological Answer :

- Meta-analysis : Aggregate published datasets using tools like RevMan or R to identify outliers or methodological biases. Apply random-effects models to account for heterogeneity .

- Error Source Identification : Systematically evaluate variables such as solvent grade (e.g., anhydrous vs. hydrated DMF), reaction atmosphere (N2 vs. air), or catalyst purity .

- Sensitivity Analysis : Use software like JMP or Minitab to quantify the impact of individual variables (e.g., temperature fluctuations ±2°C) on observed discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.